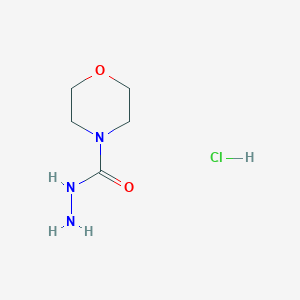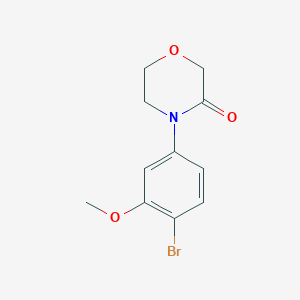
4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one is an organic compound that belongs to the class of morpholinones This compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a morpholinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one typically involves the reaction of 4-bromo-3-methoxyphenol with morpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction to form different reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted morpholinones, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
Scientific Research Applications
4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-methoxyphenol
- 3-Bromo-4-methoxyphenyl (phenyl)methanone
- 4-Bromo-3,5-dimethylphenol
Uniqueness
4-(4-Bromo-3-methoxy-phenyl)-morpholin-3-one is unique due to its specific combination of functional groups and the morpholinone structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C11H12BrNO3 |
|---|---|
Molecular Weight |
286.12 g/mol |
IUPAC Name |
4-(4-bromo-3-methoxyphenyl)morpholin-3-one |
InChI |
InChI=1S/C11H12BrNO3/c1-15-10-6-8(2-3-9(10)12)13-4-5-16-7-11(13)14/h2-3,6H,4-5,7H2,1H3 |
InChI Key |
TUEDVGUTKATABF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


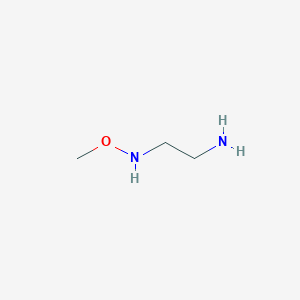
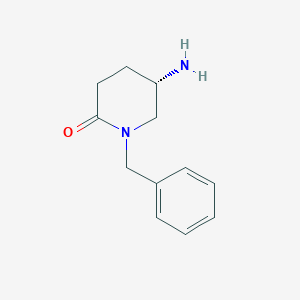
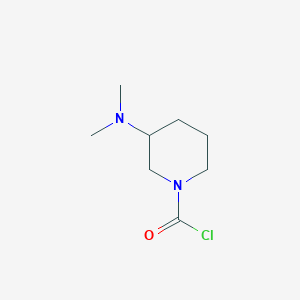
![2-Fluoro-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]acetic acid](/img/structure/B13062972.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B13062976.png)

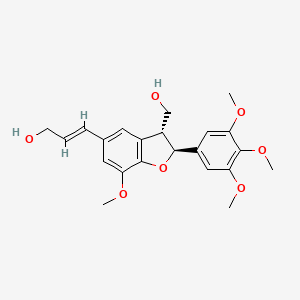
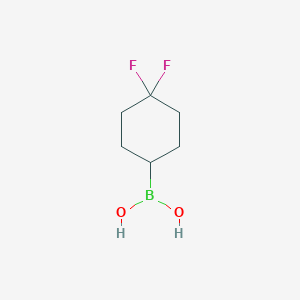
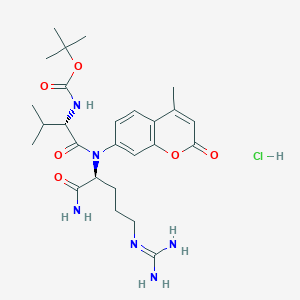

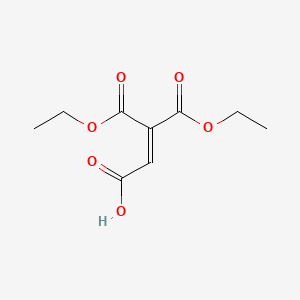
![4,5-Dihydropyrazolo[1,5-a]quinoline-2-carboxylic acid](/img/structure/B13063023.png)
![2-(4-chlorophenyl)-N-[(4-chlorophenyl)methoxy]-1-phenyl-4,5,6,7-tetrahydro-1H-indol-4-imine](/img/structure/B13063032.png)
